molecular formula C14H10BrF2N3O2 B5994641 N'-(2-bromo-4,6-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide

N'-(2-bromo-4,6-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide

Cat. No.: B5994641
M. Wt: 370.15 g/mol
InChI Key: FIEYLZMYJYDARZ-UHFFFAOYSA-N
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Description

N’-(2-bromo-4,6-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromo-4,6-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4,6-difluoroaniline and pyridine-3-carboxaldehyde.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Oxamide Formation: The Schiff base is then reacted with oxalyl chloride to form the desired oxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromo-4,6-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The oxamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a

Properties

IUPAC Name

N'-(2-bromo-4,6-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2N3O2/c15-10-4-9(16)5-11(17)12(10)20-14(22)13(21)19-7-8-2-1-3-18-6-8/h1-6H,7H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEYLZMYJYDARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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